molecular formula C11H21NO3 B1477279 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid CAS No. 2098087-68-2

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid

Cat. No. B1477279
CAS RN: 2098087-68-2
M. Wt: 215.29 g/mol
InChI Key: SZBFSNSWBCPUGN-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid, commonly referred to as EMPA, is a synthetic organic compound with a wide range of applications in scientific research. EMPA is a derivative of piperidine, a cyclic amine, and is composed of both hydrophobic and hydrophilic components. EMPA has been used in various biochemical and physiological experiments due to its unique properties, and is a popular compound for drug discovery and development.

Scientific Research Applications

Wastewater Treatment

Research on the treatment of wastewater produced by the pesticide industry discusses the removal of toxic pollutants, including various herbicides and pesticides, through biological processes and granular activated carbon. This highlights the importance of understanding chemical interactions for environmental protection and pollution control (Goodwin et al., 2018).

Cell Death Mechanisms in Yeasts

Studies on the regulation of cell death induced by acetic acid in yeasts contribute to our understanding of cellular responses to chemical stresses. This research is crucial for biotechnological applications, including the optimization of yeast strains for industrial fermentation processes (Chaves et al., 2021).

Herbicide Toxicity and Environmental Impact

A scientometric review of studies on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the global research trends and gaps in understanding its toxicity and mutagenicity. This underscores the ongoing need to assess environmental exposure and the impacts of chemical compounds on health and ecosystems (Zuanazzi et al., 2020).

Corrosion Inhibition

Research on organic acids, including acetic acid, for stimulation purposes in oil and gas operations reviews their use as alternatives to hydrochloric acid for reducing corrosion rates and avoiding operational issues associated with more aggressive chemicals (Alhamad et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid”. For instance, acetic acid acts as an antimicrobial agent by forming chelates with divalent and trivalent metals .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Acetic acid, for example, is corrosive to the skin and eyes and can be damaging to the internal organs if ingested or inhaled .

Future Directions

The future directions for research on “2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid” would depend on its specific applications and properties. For instance, research on acetic acid and its derivatives is focused on their potential uses as alternative solvents .

properties

IUPAC Name

2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-9-11(2)4-6-12(7-5-11)8-10(13)14/h3-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBFSNSWBCPUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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